N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide
Overview
Description
“N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as sulfinamides, which are known for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The tert-butyl group and the cyclohexylamino group in the compound suggest that it may have unique reactivity patterns and could be used in a variety of chemical transformations .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . The synthesis process can be quite complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group, the cyclohexylamino group, and the benzenesulfonamide group would all contribute to the overall structure of the molecule . The structure would likely be determined by a combination of these groups and their interactions with each other.Chemical Reactions Analysis
This compound, like other sulfinamides, is likely to be involved in a variety of chemical reactions. These could include reactions with other amines, reactions with carbonyl compounds, and potentially even reactions with ionic liquids . The exact reactions that this compound would undergo would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Mechanism of Action
The mechanism of action of this compound would likely involve its reactivity as a sulfinamide. This could involve its use as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . Other potential mechanisms of action could involve its reactivity with other functional groups present in the molecule .
Safety and Hazards
As with any chemical compound, safety and hazards would be a major concern. Proper handling and disposal procedures would need to be followed to ensure safety. It’s also important to note that the tert-butyl group can be quite reactive and could potentially form dangerous byproducts if not handled correctly .
Future Directions
The future directions for research into this compound could involve further exploration of its synthesis and reactivity. This could include the development of new synthetic methods, the exploration of new reactions, and the investigation of its potential applications in various fields of chemistry .
Properties
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-3-cyclohexylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-17(2,3)20-24(22,23)15-11-9-14(10-12-15)19-16(21)18-13-7-5-4-6-8-13/h9-13,20H,4-8H2,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDCPBGRHYGRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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